Anti-HIV-1 Activity of 3'-Azido-2',3'-dideoxy-5-hydroxyuridine Compared to AZT and Other 3'-Azido Analogs in Human PBMCs
In a comparative study of 3'-azido pyrimidine deoxyribonucleosides, 3'-Azido-2',3'-dideoxy-5-hydroxyuridine exhibited an EC50 of 10 μM against HIV-1 (HTLV-III/LAV) in human peripheral blood mononuclear cells. In contrast, the 3'-azido analogue of thymidine (AZT) demonstrated an EC50 of 0.002 μM, and the 3'-azido analogue of 2'-deoxyuridine (AZddU) showed an EC50 of 0.2 μM [1].
| Evidence Dimension | Anti-HIV-1 activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 10 μM |
| Comparator Or Baseline | AZT: EC50 = 0.002 μM; AZddU: EC50 = 0.2 μM |
| Quantified Difference | 5000-fold less potent than AZT; 50-fold less potent than AZddU |
| Conditions | HIV-1 (HTLV-III/LAV) in human peripheral blood mononuclear cells (PBMCs) |
Why This Matters
This lower potency defines the compound as a research tool for studying structure-activity relationships (SAR) and resistance mechanisms, rather than a high-potency lead candidate.
- [1] Lin TS, Guo JY, Schinazi RF, et al. Synthesis and antiviral activity of various 3'-azido analogues of pyrimidine deoxyribonucleosides against human immunodeficiency virus (HIV-1, HTLV-III/LAV). J Med Chem. 1988 Feb;31(2):336-40. DOI: 10.1021/jm00397a011. View Source
